(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic aromatic compound containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure . The compound also contains a carbonyl group, an imino group, a sulfamoyl group, and an ethyl acetate group.
Synthesis Analysis
While the exact synthesis of this compound is not available, benzo[d]thiazole derivatives are often synthesized through reactions involving nucleophilic substitution . For example, an intermediate 2-(2-bromoethoxy)benzo[d]thiazole could be synthesized and undergo a nucleophilic substitution reaction with 1,2-dibromoethane .Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Approaches : The compound has been involved in various novel synthesis techniques, illustrating its versatility in creating new compounds. For instance, Nassiri and Milani (2020) demonstrated a simple and efficient synthesis method for a series of novel compounds, including this compound, yielding good results (Nassiri & Milani, 2020).
Derivative Synthesis : The compound has been used as a base for creating various derivatives. Mohamed (2014, 2021) conducted research on synthesizing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives from this compound, indicating its potential as a precursor for other chemical entities (Mohamed, 2014), (Mohamed, 2021).
Biological Properties and Applications
Antimicrobial Activities : Several studies have focused on the antimicrobial properties of derivatives of this compound. For example, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which showed good antimicrobial activity (Mishra et al., 2019). Similarly, Shafi, Rajesh, and Senthilkumar (2021) investigated ethyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives, exhibiting notable antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
Fluorimetric Sensing : Wagh et al. (2015) developed a chemosensor using a derivative of this compound for the selective detection of Cu2+ and Hg2+ ions in semi-aqueous media, indicating its potential use in environmental monitoring and analytical chemistry (Wagh et al., 2015).
Chemical Reactivity and Transformations
Structural Transformations : The compound's structure offers opportunities for various chemical transformations. For instance, Dabholkar and Tripathi (2011) utilized a derivative for the synthesis of isochromene and isoquinoline derivatives, showcasing its reactivity and utility in organic synthesis (Dabholkar & Tripathi, 2011).
Catalyst Development : Kalhor (2015) described using nano-Copper Y Zeolite as a catalyst for the synthesis of novel derivatives from this compound, indicating its role in developing new catalytic processes (Kalhor, 2015).
Synthetic Pathways for Pharmaceuticals : The compound has been utilized in the synthesis of key intermediates for pharmaceuticals. For example, Da-kui (2009) synthesized a key intermediate for Cefixime and Carumonam, showcasing its importance in drug development (Da-kui, 2009).
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” are currently unknown. The compound belongs to the benzothiazole class of molecules , which are known to interact with a variety of biological targets, including various enzymes and receptors.
Mode of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are typically mediated through interactions with various cellular targets, leading to changes in cellular processes and signaling pathways.
Biochemical Pathways
Benzothiazole derivatives have been found to interfere with several biochemical pathways, depending on their specific targets . For instance, some benzothiazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular signaling pathways, leading to their biological effects.
Result of Action
Based on the known activities of other benzothiazole derivatives, it can be speculated that this compound may exert its effects by modulating the activity of its cellular targets, leading to changes in cellular processes and signaling pathways .
properties
IUPAC Name |
ethyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S3/c1-2-28-17(24)9-23-14-6-4-12(31(20,26)27)8-16(14)30-19(23)22-18(25)11-3-5-13-15(7-11)29-10-21-13/h3-8,10H,2,9H2,1H3,(H2,20,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCZZUIJTIOROQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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